molecular formula C11H10N6OS B3002693 3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415492-34-9

3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B3002693
CAS RN: 2415492-34-9
M. Wt: 274.3
InChI Key: QMDCZPXTDJUZLQ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity . Another study reported the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, a similar compound, an ALK5 inhibitor, exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .

Future Directions

Thiazoles have been found in many potent biologically active compounds, and it has been observed over the years that thiazole derivatives have several biological activities . Therefore, the design and development of different thiazole derivatives, including “3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide”, could be a promising direction for future research.

properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c1-6-14-15-9-4-3-8(16-17(6)9)11(18)13-10-5-12-7(2)19-10/h3-5H,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCZPXTDJUZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

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